2-(5-Methylthiazol-4-yl)ethyl isobutyrate
Overview
Description
2-(5-Methylthiazol-4-yl)ethyl isobutyrate is an organic compound belonging to the class of 4, 5-disubstituted thiazoles. It is known for its unique chemical structure, which includes a thiazole ring substituted at positions 4 and 5. This compound is often used in various scientific and industrial applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazol-4-yl)ethyl isobutyrate typically involves the reaction of 5-methyl-4-thiazolyl ethanol with isobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiazol-4-yl)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Methylthiazol-4-yl)ethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of flavors and fragrances due to its unique aroma profile
Mechanism of Action
The mechanism of action of 2-(5-Methylthiazol-4-yl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-5-thiazolyl)ethyl butyrate
- 2-(4-Methyl-5-thiazolyl)ethyl acetate
- 2-(4-Methyl-5-thiazolyl)ethyl propionate
Uniqueness
2-(5-Methylthiazol-4-yl)ethyl isobutyrate stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or aroma profiles are desired .
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)14-6-11-9/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEDDQQKAPHCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869172 | |
Record name | 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94021-42-8 | |
Record name | 2-(5-Methyl-4-thiazolyl)ethyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94021-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Methyl-4-thiazolyl)ethyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Methyl-1,3-thiazol-4-yl)ethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methylthiazol-4-yl)ethyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(5-METHYL-4-THIAZOLYL)ETHYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQX01OU9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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